8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide
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Description
8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide is a useful research compound. Its molecular formula is C14H11ClN4O2S and its molecular weight is 334.78. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide shows promise in antibacterial applications. A study highlighted the synthesis of similar compounds with 1,3,4-thiadiazole moiety and their evaluation against various bacteria. These compounds demonstrated moderate to good antibacterial efficacy, suggesting potential for use in combating bacterial infections (Qu et al., 2018).
Antimicrobial Agents
Compounds with structures related to this compound have been synthesized and evaluated for their antimicrobial properties. These compounds, including various hydrazinyl quinazoline amine derivatives and succinimidoacetates, showed significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Desai et al., 2011), (Ahmed et al., 2006).
Antitubercular Activity
Research on similar compounds, such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, has demonstrated promising antitubercular activity. These compounds showed significant inhibitory activity against Mycobacterium tuberculosis, suggesting a potential role in the treatment of tuberculosis (Marvadi et al., 2020).
Anticancer Activity
A study synthesized novel derivatives related to this compound and evaluated their anticancer effects against the MCF-7 breast cancer cell line. Some compounds showed significant activity, highlighting the potential of such compounds in cancer research (Gaber et al., 2021).
Corrosion Inhibition
Research on derivatives of 8-hydroxyquinoline, a structurally related compound, has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial settings for protecting metal surfaces (Rbaa et al., 2019).
Properties
IUPAC Name |
8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c1-2-10-18-19-14(22-10)17-13(21)8-6-16-11-7(12(8)20)4-3-5-9(11)15/h3-6H,2H2,1H3,(H,16,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDJTBWAINBBDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.